Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
Description
Table 1: Hypothetical Isotopic Labeling Sites
| Isotope | Position | Synthetic Route |
|---|---|---|
| ¹³C | Methyl ester | ¹³C-methanol in esterification |
| ¹⁵N | Ring nitrogen | Ammonia-¹⁵N in ring closure |
These approaches enable tracing metabolic pathways or studying molecular interactions in biological systems .
Properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFXKDHJXBNUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715720 | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-01-1 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Scheme
A representative method adapted from the synthesis of closely related compounds such as 4,6-dihydroxy-2-methylpyrimidine involves the following:
- Starting materials: Sodium methylate, methyl malonate, and amidine hydrochloride derivatives.
- Solvent: Methanol (methyl alcohol) under ice bath conditions.
- Reaction conditions: Initial mixing under ice bath followed by warming to 18–25 °C for 3–5 hours.
- Post-reaction processing: Removal of methanol under reduced pressure, dissolution in water, pH adjustment to acidic range (pH 1–2), crystallization at 0 °C, filtration, washing, and drying.
This method is scalable from lab to industrial scale with consistent yields around 86–87%.
Reaction Parameters and Their Effects
| Parameter | Range/Value | Effect on Reaction |
|---|---|---|
| Methyl alcohol volume to methyl malonate mass | 10–12 mL/g | Ensures adequate solvation and reaction medium |
| Molar ratio sodium methylate to methyl malonate | 2.5–4.5:1 mol/mol | Controls deprotonation and nucleophilic attack |
| Molar ratio methyl malonate to amidine hydrochloride salt | 1:1 to 1:2 mol/mol | Influences pyrimidine ring formation efficiency |
| Reaction temperature | 0 °C (initial), then 18–25 °C | Balances reaction kinetics and product stability |
| Reaction time | 3–5 hours | Ensures complete conversion |
| pH during crystallization | 1–2 | Promotes precipitation of target compound |
Stepwise Procedure
Preparation of Reaction Mixture:
- Cool methyl alcohol to 0 °C using an ice bath.
- Add sodium methylate slowly with stirring to maintain temperature.
- Dissolve methyl malonate and amidine hydrochloride salt in the mixture.
-
- Remove ice bath and allow temperature to rise to 18–25 °C.
- Stir the reaction mixture for 3–5 hours until creamy white solution forms.
Solvent Removal and Crystallization:
- Remove methanol by vacuum distillation at 30–35 °C.
- Add water to dissolve the residue.
- Adjust pH to 1–2 using 4 mol/L hydrochloric acid.
- Stir and crystallize at 0 °C for 3–5 hours.
-
- Filter the precipitated solid by suction.
- Wash sequentially with ice-water mixture and ice-cold methanol (0–5 °C).
- Dry the white solid to obtain this compound.
Research Findings and Process Optimization
Yield and Purity
- Yields of 86–87% have been consistently reported in scaled-up reactions (from 0.1 mol to several mol scale).
- Purity is confirmed by spectroscopic techniques and elemental analysis, indicating the robustness of the crystallization and washing steps.
Scalability
| Scale | Methyl Alcohol (mL) | Sodium Methylate (g) | Methyl Malonate (g) | Amidine Hydrochloride Salt (g) | Yield (%) |
|---|---|---|---|---|---|
| Laboratory (0.1 mol) | 150 | 18.4 | 13.2 | 9.45 | 86 |
| Pilot (0.8 mol) | 1060 | 108.2 | 105.6 | 113.4 | 87 |
| Industrial (2.5 mol) | 3960 | 608.8 | 330 | 472.5 | 86 |
Summary Table of Preparation Method
| Step | Conditions/Parameters | Purpose/Outcome |
|---|---|---|
| Mixing | Methanol, sodium methylate, methyl malonate, amidine hydrochloride; 0 °C | Controlled addition to avoid side reactions |
| Reaction | 18–25 °C, 3–5 hours | Formation of pyrimidine ring |
| Solvent removal | Vacuum distillation at 30–35 °C | Concentration of reaction mixture |
| pH adjustment | pH 1–2 with HCl | Induce crystallization |
| Crystallization | 0 °C, 3–5 hours | Solid product formation |
| Filtration and washing | Ice-water and ice methanol at 0–5 °C | Removal of impurities |
| Drying | Ambient or controlled temperature | Obtain pure dry product |
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,6-dioxo-2-isopropylpyrimidine-4-carboxylate.
Reduction: Formation of 5,6-dihydro-2-isopropylpyrimidine-4-carboxylate.
Substitution: Formation of 5,6-dihalo-2-isopropylpyrimidine-4-carboxylate derivatives.
Scientific Research Applications
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl groups at the 5 and 6 positions, as well as the isopropyl and methyl ester groups, contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
Comparison with Similar Compounds
Structural Analogues: Methyl Esters
Methyl esters share a common -COOCH₃ group, influencing solubility, hydrolysis kinetics, and spectral signatures. Key comparisons include:
Methyl Shikimate
- Structure : A cyclohexene carboxylic acid methyl ester with three hydroxyl groups.
- Spectroscopy :
- Reactivity : Prone to hydrolysis under acidic/basic conditions, similar to the target compound’s ester group.
Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene methyl ester with a fused tricyclic system .

- Properties : Higher hydrophobicity due to the bulky diterpene backbone compared to the pyrimidine ring in the target compound.
Methyl Salicylate
- Structure : Aromatic ester with a hydroxyl group adjacent to the ester moiety.
- Stability : Demonstrates UV absorption and photodegradation tendencies due to conjugation between -OH and ester groups .

Table 1: Comparative Properties of Methyl Esters
Pyrimidine Derivatives
Pyrimidine-based compounds often exhibit distinct electronic and steric effects due to their heteroaromatic rings:
5,6-Dihydroxypyrimidine Carboxylates
- Reactivity : Susceptible to oxidation or chelation with metal ions, a trait shared with the target compound.
2-Isopropyl Substituted Pyrimidines
- This feature is critical in drug design for improving metabolic stability.
Spectroscopic Differentiation
- ¹H NMR : The target compound’s isopropyl group would show a doublet (δ 1.20–1.40 ppm) and septet (δ 2.50–3.00 ppm), distinct from methyl shikimate’s cyclohexene protons .
- FTIR: Broad O-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1720 cm⁻¹) would overlap with methyl shikimate but differ from non-hydroxylated esters like methyl salicylate .
Biological Activity
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler pyrimidine derivatives through processes such as alkylation and hydroxylation. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- COX-1 Inhibition : IC50 values for various pyrimidine derivatives against COX-1 range from 19.45 to 28.39 μM.
- COX-2 Inhibition : The compound demonstrates more potent inhibition of COX-2 with an IC50 value reported at approximately 23.8 μM, comparable to the standard drug celecoxib (IC50 = 0.04 μM) .
The anti-inflammatory activity was further confirmed through bioassays such as carrageenan-induced paw edema in rats, where the compound showed effectiveness similar to indomethacin (ED50 = 9.17 μM) .
Antioxidant Activity
Studies have also highlighted the antioxidant potential of this compound. It scavenges free radicals and reduces oxidative stress markers in vitro, suggesting its role in protecting cellular integrity from oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring influence both potency and selectivity towards COX enzymes:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl group | 5, 6 | Increases COX inhibition |
| Isopropyl group | 2 | Enhances lipophilicity and bioavailability |
These modifications can lead to improved therapeutic profiles and reduced side effects.
Case Studies
- In Vivo Studies : A study investigated the effects of this compound on inflammatory models in rats. The results demonstrated significant reductions in edema and inflammatory cytokines.
- Cell Culture Experiments : In RAW264.7 macrophage cells, treatment with this compound resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating a downregulation of inflammatory pathways .
- Comparative Analysis : A comparative study with other pyrimidine derivatives showed that this compound had superior anti-inflammatory effects compared to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate, and what reagents are typically employed?
The synthesis often involves multi-step reactions, including cyclocondensation of substituted β-keto esters with urea derivatives under acidic or basic conditions. Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and catalysts like p-toluenesulfonic acid. Reaction monitoring via HPLC ensures purity, with yields optimized through solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) .
Q. Which spectroscopic and crystallographic methods are used for structural characterization of this compound?
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX for refinement ).
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions, with deuterated DMSO as a common solvent.
- Thermal analysis: TGA and DSC assess decomposition points and phase transitions (e.g., melting points ~200–220°C) .
Q. What are the typical chemical reactions involving this compound, and what derivatives are formed?
Reactivity is dominated by its dihydroxy and carboxylate groups. Common reactions include:
- Oxidation: Converts hydroxyl groups to ketones using KMnO₄.
- Esterification: Methanol/H⁺ modifies the carboxylate group.
- Substitution: Halogenation at the pyrimidine ring with PCl₅ or SOCl₂. Products often retain the pyrimidine core with modified substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require cross-validation:
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization employs design of experiments (DoE):
- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility.
- Catalyst loading: 10–15 mol% of p-TsOH improves cyclization efficiency.
- Temperature gradients: Stepwise heating (50°C → 80°C) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. How does this compound interact with biological targets, and what assays are used to validate activity?
- Enzyme inhibition: In vitro assays (e.g., fluorescence-based kinase inhibition) measure IC₅₀ values.
- Molecular docking: AutoDock Vina predicts binding modes to ATP-binding pockets (e.g., kinases).
- SAR studies: Modifying the isopropyl group enhances selectivity for targets like CDK2 (Ki ≈ 1.2 µM) .
Q. What computational methods predict the compound’s reactivity and stability under varying conditions?
- Molecular dynamics (MD): Simulates solvation effects and thermal stability (e.g., GROMACS).
- Density functional theory (DFT): Calculates frontier molecular orbitals to predict redox behavior (HOMO-LUMO gap ~4.5 eV).
- QSPR models: Correlate substituent effects with experimental logP values (e.g., predicted logP = 1.8) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



